1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol
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Overview
Description
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with an ethanol group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of 6-chloro-2-fluoro-3-methoxybenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired ethanol derivative.
Reduction of Ketones: The compound can also be prepared by the reduction of 1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or catalytic hydrogenation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone, 1-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid.
Reduction: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol can be compared with similar compounds such as:
1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol: Similar structure but different positional isomers.
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone: The ketone derivative of the compound.
2-Chloro-6-fluoro-3-methoxyphenol: Lacks the ethanol group but shares the chloro, fluoro, and methoxy substituents.
Uniqueness: The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring, along with the ethanol group, gives this compound distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C9H10ClFO2 |
---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-5,12H,1-2H3 |
InChI Key |
SQPFKLBFUGJFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)OC)Cl)O |
Origin of Product |
United States |
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